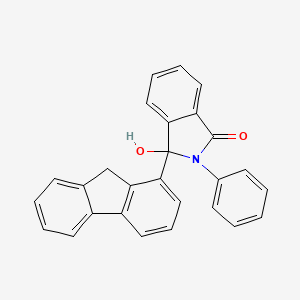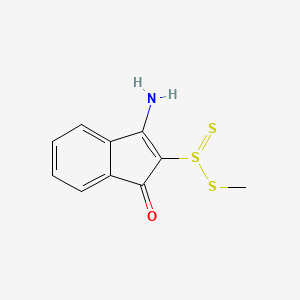![molecular formula C12H12O3 B14358244 [2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid CAS No. 93097-46-2](/img/structure/B14358244.png)
[2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid: is an organic compound characterized by the presence of a phenyl group attached to an acetic acid moiety, with an oxobut-1-en-1-yl substituent at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid typically involves the reaction of a phenylacetic acid derivative with an appropriate oxobut-1-en-1-yl precursor. One common method is the Friedel-Crafts acylation reaction, where the phenylacetic acid is treated with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the overall yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxobut-1-en-1-yl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxobut-1-en-1-yl group to an alcohol or alkane, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
Chemistry: In chemistry, [2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers are investigating its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine: In medicine, this compound is being explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and intermediates. Its unique reactivity profile makes it valuable for the synthesis of high-performance materials and additives.
Mechanism of Action
The mechanism of action of [2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxobut-1-en-1-yl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the phenylacetic acid moiety can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Phenylacetic acid: A simpler analog without the oxobut-1-en-1-yl group.
Cinnamic acid: Contains a phenyl group with a different substituent pattern.
Benzylacetic acid: Similar structure but with a benzyl group instead of oxobut-1-en-1-yl.
Uniqueness: The presence of the oxobut-1-en-1-yl group in [2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid imparts unique reactivity and binding properties compared to its analogs
Properties
CAS No. |
93097-46-2 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-[2-(3-oxobut-1-enyl)phenyl]acetic acid |
InChI |
InChI=1S/C12H12O3/c1-9(13)6-7-10-4-2-3-5-11(10)8-12(14)15/h2-7H,8H2,1H3,(H,14,15) |
InChI Key |
UBTALZYBQRJASB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]heptan-2-one, 4-(acetyloxy)-1,7,7-trimethyl-](/img/structure/B14358173.png)
![1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14358179.png)
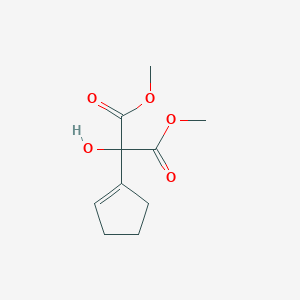
silane](/img/structure/B14358198.png)
![3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B14358212.png)
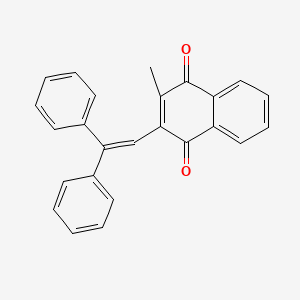
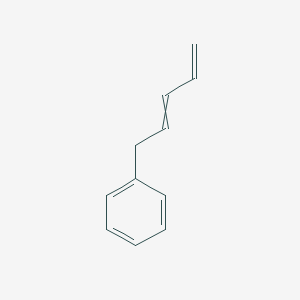
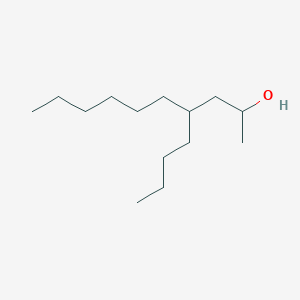
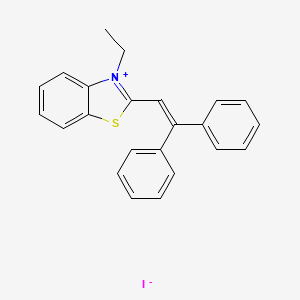
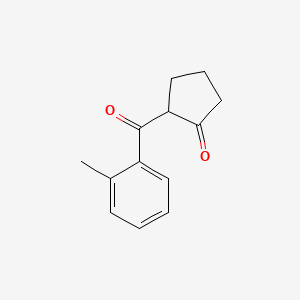

![2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane](/img/structure/B14358264.png)
